Levonorgestrel Impurity O

Descripción

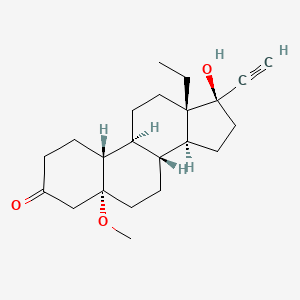

Structure

3D Structure

Propiedades

IUPAC Name |

(5R,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-5-methoxy-2,4,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-4-20-11-8-17-16(18(20)10-13-22(20,24)5-2)9-12-21(25-3)14-15(23)6-7-19(17)21/h2,16-19,24H,4,6-14H2,1,3H3/t16-,17+,18+,19-,20+,21-,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJSXAOBPRABPZ-WIJSBRJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4(C3CCC(=O)C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@]4([C@@H]3CCC(=O)C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747653 |

Source

|

| Record name | (5R,8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-5-methoxyhexadecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155683-60-6 |

Source

|

| Record name | 13-Ethyl-17-hydroxy-5alpha-methoxy-18,19-dinor-17alpha-pregn-20-yn-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155683606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5R,8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-5-methoxyhexadecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-ETHYL-17-HYDROXY-5.ALPHA.-METHOXY-18,19-DINOR-17.ALPHA.-PREGN-20-YN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6ELU45BJM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Levonorgestrel Impurity O: Structure, Formation, and Control

This guide provides an in-depth analysis of Levonorgestrel Impurity O, a critical process-related impurity encountered during the synthesis of the widely used synthetic progestin, Levonorgestrel. Understanding the identity, formation mechanism, and control strategies for this impurity is paramount for drug development professionals to ensure the quality, safety, and regulatory compliance of Levonorgestrel-containing pharmaceutical products.[1][2]

Chemical Identity of this compound

This compound is a specified impurity in the European Pharmacopoeia (EP) monograph for Levonorgestrel.[2] Its chemical identity is well-established and is defined by the following identifiers and properties.

| Identifier | Value | Source(s) |

| IUPAC Name | 13-Ethyl-17-hydroxy-5α-methoxy-18,19-dinor-17α-pregn-20-yn-3-one | [3][4][5][6] |

| Synonyms | 4,5-Dihydro-5α-methoxylevonorgestrel | [3][5][6][7] |

| CAS Number | 155683-60-6 | [3][7][8][9][10] |

| Molecular Formula | C₂₂H₃₂O₃ | [3][7][8][9] |

| Molecular Weight | 344.49 g/mol | [3][7][8][9] |

The core structural difference from the active pharmaceutical ingredient (API), Levonorgestrel, is the saturation of the C4-C5 double bond and the introduction of a methoxy group at the C5 position in an alpha (α) configuration.

Mechanism of Formation: A Process-Related Impurity

The emergence of this compound is a direct consequence of the synthetic route employed for Levonorgestrel. Specifically, it is formed during the acid-catalyzed hydrolysis of the dienol ether intermediate, a common precursor in modern Levonorgestrel synthesis.

The causative step involves the use of methanol as a solvent during the hydrolysis reaction with a strong acid, such as hydrochloric acid (HCl). Under these acidic conditions, methanol can act as a nucleophile and add across the C5-C10 double bond of the dienol ether.[11] This reaction is a classic example of an electrophilic addition, where a proton initiates the reaction, followed by the capture of the resulting carbocation by the solvent (methanol).

This side reaction highlights the critical importance of solvent selection in pharmaceutical synthesis. The use of a protic, nucleophilic solvent like methanol directly leads to the formation of this specific impurity, which can complicate purification and compromise the purity of the final API.[11]

Analytical Characterization and Protocols

The identification and quantification of this compound require robust analytical methods. Reference standards are essential for these applications and are typically supplied with a comprehensive Certificate of Analysis (CoA) including data from HPLC, Mass Spectrometry, and NMR.[6][7]

Key Spectroscopic Features

A combination of spectroscopic techniques is used to unequivocally confirm the structure of Impurity O.

| Technique | Purpose & Expected Data |

| ¹H-NMR | Confirms the presence of the methoxy group (a singlet around 3.2-3.4 ppm) and the absence of the vinylic proton signal characteristic of the C4-C5 double bond in Levonorgestrel. |

| Mass Spec (MS) | Determines the molecular weight. A high-resolution mass spectrum will show a molecular ion peak corresponding to the exact mass of C₂₂H₃₂O₃ (344.2351), confirming the elemental composition. |

| HPLC | Serves as the primary method for separating Impurity O from Levonorgestrel and other related substances, allowing for accurate purity assessment and quantification. Due to the increased polarity from the methoxy group and loss of conjugation, Impurity O will have a different retention time than the API. |

| IR Spectroscopy | Shows the characteristic C-O stretching frequency for the ether linkage and the absence of the C=C stretching band associated with the α,β-unsaturated ketone system present in Levonorgestrel. |

Experimental Protocol: HPLC Method for Impurity Profiling

The following protocol is a representative method for the analysis of Levonorgestrel and its impurities, based on principles described in the literature.[11] This self-validating system ensures the separation and detection of Impurity O.

Objective: To resolve Levonorgestrel from Impurity O and other process-related impurities.

Methodology:

-

Column: Symmetry Shield RP8 (4.6 x 250mm, 5µm) or equivalent C8 column.

-

Mobile Phase A: 60:40 mixture of water and acetonitrile.

-

Mobile Phase B: HPLC grade acetonitrile.

-

Gradient Program:

-

0-50 min: 0% to 80% Mobile Phase B

-

-

Flow Rate: 0.7 mL/min.

-

Column Temperature: 30°C.

-

Detector Wavelength: 200 nm.

-

Injection Volume: 50 µL.

-

System Suitability:

-

Prepare a solution containing both Levonorgestrel and a certified this compound reference standard.

-

Inject the solution and verify baseline separation between the two peaks. The resolution factor should be greater than 2.0.

-

-

Analysis:

-

Prepare the test sample of Levonorgestrel API at a known concentration.

-

Inject the sample and integrate all peaks.

-

Identify the Impurity O peak by comparing its retention time with that of the reference standard.

-

Quantify the impurity using the principle of area normalization or against a calibrated standard.

-

Strategies for Control and Remediation

Controlling the formation of this compound is preferable to removing it post-synthesis. The most effective strategy involves modifying the synthetic process to prevent its formation.

Preventative Control: Aprotic Solvent Selection

The root cause of Impurity O formation is the presence of a nucleophilic protic solvent (methanol) during the acidic hydrolysis of the dienol ether intermediate.[11]

Expertise-Driven Insight: By replacing methanol with an aprotic solvent (e.g., tetrahydrofuran (THF), acetone, or ethyl acetate), the side reaction is effectively eliminated. Aprotic solvents do not have an acidic proton and are poor nucleophiles, thus they cannot participate in the addition reaction across the double bond. The hydrolysis can still proceed with the addition of an aqueous acid to the aprotic solvent system. This choice demonstrates a fundamental understanding of reaction mechanisms to proactively control impurity profiles.[11]

Remediation Protocol: Purification of Contaminated Levonorgestrel

In cases where crude Levonorgestrel contains unacceptable levels of Impurity O, a specific purification method can be employed. This involves converting the impurity back to a form that can be either separated or converted to the desired product.

Methodology (Adapted from Patent Literature[11]):

-

Dissolution: Dissolve 10g of crude Levonorgestrel containing Impurity O in 120 mL of tetrahydrofuran (THF).

-

Acid Treatment: Add 30 mL of a 20% v/v sulfuric acid solution to the mixture.

-

Heating: Stir the mixture at 60-68°C for 1 hour. This step is designed to reverse the methoxy addition.

-

Cooling & Precipitation: Cool the reaction mass to 20-30°C and stir for 2-3 hours to allow the purified product to crystallize.

-

Quenching: Add 50 mL of deionized water and continue stirring.

-

Filtration: Filter the solid product and wash the cake with 20 mL of deionized water.

-

Neutralization: Slurry the wet cake in 100 mL of water and add a 23% aqueous ammonia solution until the pH of the mixture is between 7 and 8.

-

Final Isolation: Filter the solid, wash with water, and dry under a vacuum to yield purified Levonorgestrel with Impurity O levels below the detection limit.

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. Levonorgestrel EP Impurity O | Manasa Life Sciences [manasalifesciences.com]

- 3. veeprho.com [veeprho.com]

- 4. kmpharma.in [kmpharma.in]

- 5. Levonorgestrel EP Impurity O | CAS No- 155683-60-6 | 4,5-Dihydro-5α-methoxylevonorgestrel (EP) [chemicea.com]

- 6. Levonorgestrel EP Impurity O | 155683-60-6 | SynZeal [synzeal.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. Levonorgestrel EP Impurity O | CymitQuimica [cymitquimica.com]

- 9. venkatasailifesciences.com [venkatasailifesciences.com]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. WO2012110947A1 - An improved process for preparation of levonorgestrel - Google Patents [patents.google.com]

A Technical Guide to the Formation Pathway of 4,5-Dihydro-5α-methoxylevonorgestrel

Abstract

This technical guide provides an in-depth analysis of the formation pathway of 4,5-Dihydro-5α-methoxylevonorgestrel, a significant related substance of the synthetic progestogen, Levonorgestrel.[1] Levonorgestrel is widely used in hormonal contraception, and understanding the genesis of its impurities is critical for ensuring drug purity, safety, and efficacy.[2] This document elucidates the underlying reaction mechanism, explores the critical role of stereochemistry, presents a detailed experimental protocol for its synthesis, and outlines methods for its analytical characterization. The primary formation route is identified as an acid-catalyzed Oxa-Michael (1,4-conjugate) addition of methanol across the α,β-unsaturated ketone moiety within the A-ring of the Levonorgestrel steroid nucleus. This guide is intended for researchers, scientists, and professionals in drug development and quality control who require a comprehensive understanding of this specific chemical transformation.

Part 1: Mechanistic Analysis and Stereochemical Principles

The formation of 4,5-Dihydro-5α-methoxylevonorgestrel from Levonorgestrel is a direct consequence of the inherent reactivity of the α,β-unsaturated ketone system present in the A-ring of the steroid.

The α,β-Unsaturated Ketone: A Center of Reactivity

Levonorgestrel possesses a characteristic cyclopentanoperhydrophenanthrene skeleton.[3] Its biological activity and chemical reactivity are significantly influenced by the functional groups appended to this core, particularly the conjugated system in Ring A, which consists of a ketone at the C3 position and a carbon-carbon double bond between C4 and C5. This arrangement makes the β-carbon (C5) electrophilic and susceptible to nucleophilic attack, a principle fundamental to conjugate addition reactions.[4]

The Core Transformation: Acid-Catalyzed 1,4-Conjugate Addition

The conversion is mechanistically classified as an acid-catalyzed 1,4-conjugate addition (or Oxa-Michael reaction) of an alcohol.[5][6] In this process, methanol serves as both the solvent and the nucleophile, adding across the activated C4-C5 double bond. The presence of an acid catalyst is essential to increase the electrophilicity of the conjugated system.

The overall transformation can be summarized as follows:

Caption: Overall reaction scheme for the formation of the target compound.

Elucidating the Step-Wise Mechanism

The reaction proceeds through a series of well-defined steps, driven by the principles of acid catalysis and nucleophilic attack.

-

Activation via Protonation: The reaction initiates with the protonation of the carbonyl oxygen at the C3 position by the acid catalyst (H⁺). This step is a rapid and reversible equilibrium. The resulting protonated species significantly enhances the electrophilic character of the entire conjugated system, particularly the β-carbon (C5).[6]

-

Nucleophilic Attack: A molecule of methanol, acting as a weak nucleophile, attacks the now highly electrophilic C5 carbon. This is the rate-determining step of the reaction. The attack occurs from the sterically less hindered alpha-face of the steroid nucleus, establishing the crucial 5α stereochemistry.

-

Enol Intermediate Formation: The nucleophilic addition results in the formation of a resonance-stabilized enol intermediate, where the positive charge is delocalized onto the C3 oxygen and the double bond shifts to the C3-C4 position.

-

Tautomerization and Deprotonation: The enol intermediate undergoes keto-enol tautomerization to regenerate the more stable ketone at C3. This involves the protonation of the C4 carbon, leading to the final saturated A-ring, and the deprotonation of the oxonium ion intermediate to yield the neutral methoxy group.

Caption: Step-wise mechanism of acid-catalyzed methoxy addition.

The Foundation of Stereoselectivity: The 5α Configuration

The stereochemistry of steroidal compounds is paramount to their biological function and chemical properties.[7] The exclusive formation of the 5α-methoxy isomer is not arbitrary but is governed by steric hindrance.

The steroid nucleus is a relatively flat and rigid structure. The beta (β) face is conventionally depicted as the "top" face, which contains the angular methyl group at the C10 position. This methyl group provides significant steric bulk, hindering any nucleophilic attack from the β-face.[8] Consequently, the methanol molecule preferentially attacks from the less hindered alpha (α) face, or the "bottom" face. This directional attack locks the methoxy group into the alpha configuration. The resulting A/B ring fusion is trans, which is thermodynamically more stable than the alternative cis fusion that would result from a β-attack.[3]

Part 2: Experimental Protocol and Analytical Validation

This section outlines a practical, self-validating protocol for the laboratory synthesis and characterization of 4,5-Dihydro-5α-methoxylevonorgestrel.

Laboratory Synthesis Protocol

This protocol is designed for the controlled synthesis of the target compound from Levonorgestrel.

Workflow Overview

Caption: Experimental workflow from starting material to final analysis.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Levonorgestrel (1.0 g, 3.2 mmol) in anhydrous methanol (50 mL).

-

Catalysis: Carefully add concentrated hydrochloric acid (0.1 mL) to the solution. The acid acts as the catalyst for the reaction.

-

Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours.

-

Monitoring: Periodically take small aliquots from the reaction mixture and monitor the disappearance of the starting material and the appearance of the product spot using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (30:70 v/v).

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by slowly adding a saturated sodium bicarbonate solution until the pH is neutral (~7).

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

-

Isolation: Collect the fractions containing the pure product, combine them, and evaporate the solvent to yield 4,5-Dihydro-5α-methoxylevonorgestrel as a white solid.

Analytical Characterization Data

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.

Table 1: Summary of Reagents and Conditions

| Parameter | Value/Reagent | Purpose |

| Starting Material | Levonorgestrel | Provides the steroid backbone |

| Solvent/Reagent | Anhydrous Methanol | Nucleophile and reaction medium |

| Catalyst | Hydrochloric Acid (H⁺) | Activates the α,β-unsaturated ketone |

| Temperature | ~65°C (Reflux) | Provides activation energy |

| Reaction Time | 4-6 hours | Allows for reaction completion |

| Purification | Column Chromatography | Isolates the product from byproducts |

Table 2: Expected Analytical Data for Product Validation

| Analysis Technique | Expected Result | Interpretation |

| Mass Spectrometry (ESI+) | Molecular Ion [M+H]⁺ at m/z 345.2 | Confirms the addition of a methoxy group (CH₂O, +32 Da) to Levonorgestrel (MW 312.4 g/mol ).[2][9] |

| ¹H NMR (400 MHz, CDCl₃) | δ ~3.3 ppm (singlet, 3H) | Signal corresponding to the three protons of the newly added -OCH₃ group. |

| Disappearance of δ ~5.8 ppm signal | Absence of the vinylic proton signal from the C4 position of Levonorgestrel. | |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~50 ppm | Signal for the methoxy carbon (-OCH₃). |

| Disappearance of δ ~124 ppm and ~166 ppm | Absence of the two sp² carbons from the C4-C5 double bond in Levonorgestrel.[10] |

Conclusion

The formation pathway of 4,5-Dihydro-5α-methoxylevonorgestrel is a classic example of an acid-catalyzed 1,4-conjugate addition reaction. The inherent electronic properties of the α,β-unsaturated ketone in the Levonorgestrel A-ring dictate the reaction's feasibility, while the rigid, sterically-defined steroid nucleus governs the high stereoselectivity, leading to the exclusive formation of the 5α isomer. A thorough understanding of this mechanism is essential for developing control strategies to minimize the formation of this impurity during the manufacturing and storage of Levonorgestrel-containing pharmaceutical products.

References

- MDPI. (n.d.). Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. Retrieved from MDPI Open Access Journals. [URL: https://www.mdpi.com/1420-3049/14/1/1]

- Chemistry LibreTexts. (2024). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. Retrieved from Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones_-Nucleophilic_Addition_Reactions/19.

- ResearchGate. (2005). Synthesis of related substances from levonorgestrel. Retrieved from ResearchGate. [URL: https://www.researchgate.

- Biosynth. (n.d.). 4,5-Dihydro-5a-methoxy D-(-)-norgestrel. Retrieved from Biosynth. [URL: https://www.biosynth.com/p/FD22007/45-dihydro-5a-methoxy-d-norgestrel]

- ChemicalBook. (n.d.). Levonorgestrel(797-63-7) 13C NMR spectrum. Retrieved from ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/797-63-7_13cnmr.htm]

- MDPI. (2020). Organocatalytic Asymmetric Michael Addition of Ketones to α, β-Unsaturated Nitro Compounds. Retrieved from MDPI Open Access Journals. [URL: https://www.mdpi.com/1420-3049/25/11/2630]

- ResearchGate. (n.d.). 2D DOSY 1H NMR analysis. Spectra (log D vs. chemical shift) for.... Retrieved from ResearchGate. [URL: https://www.researchgate.net/figure/2D-DOSY-1-H-NMR-analysis-Spectra-log-D-vs-chemical-shift-for-levonorgestrel_fig2_324701237]

- PubMed. (n.d.). Molecular interactions of levonorgestrel and its 5 alpha-reduced derivative with androgen receptors in hamster flanking organs. Retrieved from PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3748805/]

- MDPI. (n.d.). Kinetic Investigation of the Oxidative Thermal Decomposition of Levonorgestrel. Retrieved from MDPI Open Access Journals. [URL: https://www.mdpi.com/1420-3049/26/22/6966]

- PubMed. (2002). The intrinsic transcriptional estrogenic activity of a non-phenolic derivative of levonorgestrel is mediated via the estrogen receptor-alpha. Retrieved from PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12589940/]

- Wikipedia. (n.d.). Sodium borohydride. Retrieved from Wikipedia. [URL: https://en.wikipedia.org/wiki/Sodium_borohydride]

- Pharmacologyonline. (2010). Newsletter Mohan et al. Retrieved from Pharmacologyonline. [URL: https://pharmacologyonline.silae.it/files/newsletter/2010/vol1/011.mohan.pdf]

- YouTube. (2018). 8.4a Acid Catalyzed Addition of an Alcohol. Retrieved from YouTube. [URL: https://www.youtube.

- ResearchGate. (n.d.). Product ion mass spectra of levonorgestrel (m/z 313.3-245.3, scan range.... Retrieved from ResearchGate. [URL: https://www.researchgate.net/figure/Product-ion-mass-spectra-of-levonorgestrel-m-z-3133-2453-scan-range-100-350-amu-in_fig1_262507613]

- YouTube. (2022). Stereochemistry of steroids. Retrieved from YouTube. [URL: https://www.youtube.

- ResearchGate. (2020). (PDF) STEROIDS : CLASSIFICATION, NOMENCULTURE AND STEREOCHEMISTRY. Retrieved from ResearchGate. [URL: https://www.researchgate.

- PubMed. (1984). A study of interaction between levonorgestrel and ethanol. Retrieved from PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6541018/]

- NIH. (2017). Synthetic nat- or ent-Steroids in as Few as Five Chemical Steps: An enantiospecific, convergent and flexible route from epichlorohydrin. Retrieved from National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5612846/]

- PubMed Central. (n.d.). One-Pot Sequential Synthesis of Alkenylated Dihydroquinolinones and Hexahydroacridinones in Deep Eutectic Solvent Medium. Retrieved from PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10889241/]

- IJNRD. (2025). ”THE ROLE OF STEREOCHEMISTRY IN STEROIDAL DRUG DEVELOPMENT”. Retrieved from International Journal of Novel Research and Development. [URL: https://www.ijnrd.org/papers/IJNRD2507009.pdf]

- YouTube. (2023). Stereochemistry of Steroids- Rules & Nomenclature. Retrieved from YouTube. [URL: https://www.youtube.

- PubMed. (2000). [Synthesis of 4,5-dihydro-1,2,4-oxadiazoles from N-unsubstituted amidoximes]. Retrieved from PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10683883/]

- PubChem. (n.d.). Levonorgestrel. Retrieved from PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13109]

- Amerigo Scientific. (n.d.). 4,5-Dihydro-5α-methoxylevonorgestrel. Retrieved from Amerigo Scientific. [URL: https://www.amerigoscientific.com/4-5-dihydro-5-methoxylevonorgestrel-155683-60-6-1076931.html]

- ARTIS STANDARDS. (n.d.). 4,5-Dihydro-5alpha-methoxylevonorgestrel. Retrieved from ARTIS STANDARDS. [URL: https://www.artisbio.com/product/4-5-dihydro-5alpha-methoxylevonorgestrel]

Sources

- 1. 4,5-Dihydro-5alpha-methoxylevonorgestrel [artis-isotopes.com]

- 2. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. ijnrd.org [ijnrd.org]

- 8. youtube.com [youtube.com]

- 9. biosynth.com [biosynth.com]

- 10. Levonorgestrel(797-63-7) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of Levonorgestrel Impurity O

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levonorgestrel, a second-generation synthetic progestogen, is a cornerstone of hormonal contraception.[1] Its efficacy and safety are paramount, necessitating stringent control over any impurities that may arise during its synthesis, formulation, or storage.[1] Impurity profiling is a critical aspect of pharmaceutical quality control, ensuring that the therapeutic benefits of a drug are not compromised by the presence of unintended chemical entities.[1] This guide provides a comprehensive overview of the physicochemical properties of Levonorgestrel Impurity O, a known related substance of levonorgestrel.

This compound, also identified as 4,5-Dihydro-5α-methoxylevonorgestrel, is a specified impurity in the European Pharmacopoeia (EP).[2] Understanding its chemical and physical characteristics is essential for the development of robust analytical methods for its detection and quantification, as well as for assessing its potential impact on the quality and safety of levonorgestrel-containing drug products. This document will delve into the known properties of this impurity, outline analytical methodologies for its characterization, and discuss its stability profile.

Chemical Identity and Structure

This compound is structurally related to the active pharmaceutical ingredient, levonorgestrel. Its chemical name, 4,5-Dihydro-5α-methoxylevonorgestrel, indicates a saturation of the double bond at the 4,5-position and the introduction of a methoxy group at the 5α-position of the levonorgestrel molecule.

Diagram 1: Chemical Structure of this compound

A 2D representation of the chemical structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an impurity is fundamental for its isolation, identification, and quantification. The following table summarizes the known properties of this compound.

| Property | Value | Source(s) |

| Chemical Name | 4,5-Dihydro-5α-methoxylevonorgestrel; 13-Ethyl-17-hydroxy-5α-methoxy-18,19-dinor-17α-pregn-20-yn-3-one | [3][] |

| Synonyms | Levonorgestrel EP Impurity O | [2] |

| CAS Number | 155683-60-6 | [5] |

| Molecular Formula | C₂₂H₃₂O₃ | [5] |

| Molecular Weight | 344.49 g/mol | [] |

| Appearance | White Powder | [6] |

| Melting Point | 297.2-297.5°C (Verification may be required) | [6] |

| Solubility | Practically insoluble in water. | [7] |

| pKa | Data not publicly available. |

Note on Melting Point: The reported melting point of 297.2-297.5°C appears unusually high for a molecule of this type and may require independent verification.

Spectral Data

Analytical Characterization

The detection and quantification of this compound in bulk drug substance and finished pharmaceutical products require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately measure the active ingredient and its impurities in the presence of its degradation products. Several stability-indicating HPLC methods have been developed for levonorgestrel and its related substances.[1][8][9][10] These methods can be adapted and validated for the specific quantification of this compound.

Diagram 2: General Workflow for HPLC Method Development

A typical workflow for developing a stability-indicating HPLC method.

Illustrative HPLC Method Parameters (based on literature for related impurities):

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[8]

-

Mobile Phase A: Water or buffer[8]

-

Mobile Phase B: Acetonitrile or Methanol[8]

-

Detection: UV at approximately 241 nm[10]

-

Flow Rate: 1.0 mL/min[8]

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30 °C

Method Validation: The chosen analytical method must be validated in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1) to demonstrate its suitability for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Stability Profile and Degradation Pathways

Understanding the stability of this compound is important for predicting its formation and for establishing appropriate storage conditions for levonorgestrel drug products. Forced degradation studies are essential to determine the intrinsic stability of a substance and to elucidate its degradation pathways.

Levonorgestrel itself has been shown to be sensitive to acidic, alkaline, and oxidative conditions.[9][10] It is plausible that this compound may exhibit similar sensitivities.

Forced Degradation Studies:

Forced degradation studies for levonorgestrel and its impurities typically involve subjecting the substance to the following stress conditions:

-

Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 N HCl) at elevated temperatures.[11]

-

Alkaline Hydrolysis: Treatment with sodium hydroxide (e.g., 0.1 N NaOH) at elevated temperatures.[11]

-

Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3% H₂O₂) at room or elevated temperatures.

-

Thermal Degradation: Exposure to dry heat (e.g., 105°C).[8]

-

Photolytic Degradation: Exposure to UV and visible light.

The formation of this compound during these studies would indicate that it is a potential degradation product of levonorgestrel under certain conditions. The name "4,5-Dihydro-5α-methoxylevonorgestrel" suggests it could be formed from levonorgestrel via reduction of the C4-C5 double bond and subsequent methoxylation, possibly as an artifact of a reaction with a methanolic solvent under certain pH conditions.

Synthesis and Origin

The exact synthetic route for the intentional preparation of this compound as a reference standard is not widely published. However, its structure suggests it is likely a derivative of levonorgestrel. It could potentially be formed as a byproduct during the synthesis of levonorgestrel or as a degradation product. One plausible route of formation could involve the reaction of levonorgestrel with methanol in the presence of an acid catalyst, leading to the saturation of the double bond and the introduction of the methoxy group. A publication on the synthesis of related substances from levonorgestrel indicates that modifications to the core structure can be achieved through protection, oxidation, and other chemical transformations.[9]

Conclusion

This compound is a critical substance to monitor in the quality control of levonorgestrel-containing pharmaceuticals. This guide has summarized its key physicochemical properties based on available information. While core data such as its molecular formula, weight, and CAS number are well-established, specific experimental data like a verified melting point and detailed spectral characteristics are not publicly accessible and should be obtained from suppliers of certified reference materials. The analytical methodologies, particularly stability-indicating HPLC methods, are well-documented for levonorgestrel and can be readily adapted for the accurate quantification of this impurity. A thorough understanding of the stability and potential formation pathways of this compound is crucial for ensuring the quality, safety, and efficacy of levonorgestrel drug products.

References

-

Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. (n.d.). Retrieved from [Link]

-

Synthesis of related substances from levonorgestrel - ResearchGate. (n.d.). Retrieved from [Link]

- Development and Validation of Stability Indicating Reverse Phase High Performance Liquid Chromatographic Method for Estimation of Levonorgestrel in Bulk Dosage Form. (2014). International Journal of Pharmaceutics and Drug Analysis, 2(4), 311-318.

- Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach. (2022). Journal of Pharmaceutical and Biomedical Analysis, 225, 115208.

-

Method Development and Validation of Stability Indicating UV Visible Spectrophotometric Method for Levonorgestrel in Bulk and Ta - IJPPR. (2022). Retrieved from [Link]

-

Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. (2020). Retrieved from [Link]

-

Levonorgestrel Imp. O (EP) - Analytica Chemie. (n.d.). Retrieved from [Link]

-

Levonorgestrel-impurities | Pharmaffiliates. (n.d.). Retrieved from [Link]

-

Levonorgestrel - Impurity O (Freebase) | 4,5-Dihydro-5α-methoxylevonorgestrel | Pharmaffiliates. (n.d.). Retrieved from [Link]

-

Levonorgestrel EP Impurity O | 155683-60-6 | : Venkatasai Life Sciences. (n.d.). Retrieved from [Link]

-

2D DOSY 1H NMR analysis. Spectra (log D vs. chemical shift) for... - ResearchGate. (n.d.). Retrieved from [Link]

-

A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to Pharmacokinetic Study - ResearchGate. (n.d.). Retrieved from [Link]

-

SCIENTIFIC DISCUSSION. (2014). Retrieved from [Link]

-

4,5-Dihydro-5α-methoxylevonorgestrel - Amerigo Scientific. (n.d.). Retrieved from [Link]

-

4,5-Dihydro-5alpha-methoxylevonorgestrel - ARTIS STANDARDS. (n.d.). Retrieved from [Link]

-

Levonorgestrel EP Impurity O - Alentris Research Pvt. Ltd. (n.d.). Retrieved from [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 5. chemwhat.com [chemwhat.com]

- 6. Formulation and Performance Characterization of Radio-Sterilized “Progestin-Only” Microparticles Intended for Contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. dl.tufts.edu [dl.tufts.edu]

- 11. pharmaffiliates.com [pharmaffiliates.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levonorgestrel, a second-generation synthetic progestin, is a cornerstone of hormonal contraception. Its efficacy and safety are intrinsically linked to the purity of the active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the predominant synthetic pathways to Levonorgestrel, with a particular focus on the formation and synthesis of a critical related substance, Levonorgestrel Related Compound O (4,5-Dihydro-5α-methoxylevonorgestrel). By delving into the mechanistic underpinnings of these synthetic routes, this document aims to equip researchers and drug development professionals with the knowledge to understand, control, and synthesize these compounds, ensuring the quality and safety of Levonorgestrel-based therapeutics.

Introduction: The Enduring Significance of Levonorgestrel and Its Impurity Profile

Levonorgestrel, the biologically active levorotatory enantiomer of norgestrel, has been a key component in oral contraceptives for decades[1]. Its mechanism of action primarily involves the suppression of ovulation by inhibiting the mid-cycle surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH)[2]. Additionally, it alters the cervical mucus and endometrium, further preventing conception[2].

The manufacturing of any API is a complex process where side reactions can lead to the formation of impurities[3]. These impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, a thorough understanding and control of the impurity profile of Levonorgestrel is a critical aspect of its production and regulatory approval[1][3]. One such designated impurity is Levonorgestrel Related Compound O, identified as 4,5-Dihydro-5α-methoxylevonorgestrel[4][5]. This guide will first elucidate the primary industrial synthesis of Levonorgestrel and then explore the origin and synthesis of this specific related compound.

The Total Synthesis of Levonorgestrel: A Stepwise Elucidation

The total chemical synthesis of Levonorgestrel was a significant achievement in medicinal chemistry, with the most common industrial routes commencing from a readily available steroid precursor, methoxydienone (also known as Woshi oxide compound)[6][7][8]. The synthesis can be broadly categorized into two key transformations: ethynylation of the C17 ketone and subsequent hydrolysis of the enol ether.

Overall Synthetic Workflow

The synthesis of Levonorgestrel from methoxydienone is a streamlined and efficient process. The general workflow is depicted below.

Caption: Overall workflow for the synthesis of Levonorgestrel.

Step 1: Ethynylation of Methoxydienone

The first critical step is the introduction of the ethynyl group at the C17 position of the steroid nucleus. This is typically achieved via a nucleophilic addition of an acetylide anion to the C17 ketone.

Causality Behind Experimental Choices:

-

Reagent Selection: An alkynyllithium ammine complex is often the reagent of choice[6][8]. This reagent is highly reactive and provides excellent yields. The use of lithium in liquid ammonia generates a potent nucleophile that readily attacks the sterically hindered C17 ketone. Alternative methods may use potassium tert-butoxide and acetylene gas, but these can be less efficient due to the limited solubility of acetylene in common organic solvents and the potential for side reactions involving water[7].

-

Solvent System: The reaction is carried out in an aprotic solvent such as tetrahydrofuran (THF) or toluene under anhydrous conditions to prevent the quenching of the highly basic acetylide anion[6].

-

Temperature Control: The reaction is performed at low temperatures (-55°C to -20°C) to control the reactivity of the organometallic reagent and minimize side reactions[6].

Experimental Protocol: Ethynylation of Methoxydienone [6]

-

In a three-necked flask equipped with a stirrer and a cooling bath, add 500 mL of liquid ammonia.

-

Maintain the temperature between -55°C and -50°C and add 10.5 g of metallic lithium in portions over 20 minutes with stirring.

-

Once the lithium has completely dissolved, bubble acetylene gas through the solution at a flow rate of 4 L/min while maintaining the temperature at -50°C. Continue until the blue-black solution turns grayish-white, and then for an additional 5 minutes.

-

Slowly add 600 mL of methyl tert-butyl ether (MTBE) while allowing the liquid ammonia to evaporate.

-

In a separate flask, dissolve 450 g of methoxydienone in 5 L of MTBE.

-

Cool the prepared alkynyl lithium complex to -20°C.

-

Add the methoxydienone solution dropwise to the alkynyl lithium complex over 30 minutes, maintaining the temperature at -20°C with constant stirring.

-

The resulting mixture contains the dienol ether intermediate of Levonorgestrel.

Step 2: Acid-Catalyzed Hydrolysis

The second key step is the hydrolysis of the 3-methoxy dienol ether to the corresponding α,β-unsaturated ketone, which is the final Levonorgestrel structure.

Causality Behind Experimental Choices:

-

Acid Catalyst: A mineral acid, such as sulfuric acid or hydrochloric acid, is used to catalyze the hydrolysis[9][10]. The acid protonates the enol ether, making it susceptible to nucleophilic attack by water.

-

Solvent System: The choice of solvent in this step is critical. While protic solvents like methanol have been used, they can lead to the formation of impurities, most notably Levonorgestrel Related Compound O[9]. The use of aprotic solvents like tetrahydrofuran (THF) is preferred to minimize this side reaction[9].

-

Temperature and Reaction Time: The hydrolysis is typically carried out at elevated temperatures (60-70°C) to ensure a reasonable reaction rate[9][10]. The reaction time is monitored to ensure complete conversion while minimizing the formation of degradation products.

Experimental Protocol: Hydrolysis of the Dienol Ether Intermediate [9][10]

-

To the reaction mixture containing the dienol ether intermediate, add 30 mL of a 20% v/v sulfuric acid solution.

-

Heat the mixture to 60-68°C and stir for 1-2 hours.

-

Cool the reaction mass to 20-30°C and add 50 mL of deionized water.

-

Stir for 2-3 hours to allow the crude Levonorgestrel to precipitate.

-

Filter the solid, wash with deionized water, and slurry in 100 mL of water.

-

Adjust the pH of the slurry to 7-8 with a 23% aqueous ammonia solution.

-

Filter the solid, wash with water, and dry under vacuum to yield crude Levonorgestrel.

| Reaction Step | Key Reagents | Solvent | Temperature | Typical Yield |

| Ethynylation | Methoxydienone, Lithium, Acetylene | Liquid Ammonia, MTBE | -55°C to -20°C | High |

| Hydrolysis | Dienol Ether Intermediate, Sulfuric Acid | Tetrahydrofuran | 60-68°C | >85% |

Origin and Synthesis of Levonorgestrel Related Compound O

Levonorgestrel Related Compound O is identified as 4,5-Dihydro-5α-methoxylevonorgestrel[4][5]. Its presence in the final API is a critical quality attribute that must be controlled.

Origin as a Byproduct in Levonorgestrel Synthesis

The formation of Compound O is a direct consequence of the solvent choice during the acid-catalyzed hydrolysis of the dienol ether intermediate. When methanol is used as the solvent, it can act as a nucleophile and add across the C5-C10 double bond of an intermediate species, leading to the formation of the 5α-methoxy derivative[9].

Mechanism of Formation:

Caption: Proposed mechanism for the formation of Levonorgestrel Related Compound O.

This side reaction can be minimized by using an aprotic solvent such as THF during the hydrolysis step, which prevents the introduction of a nucleophilic alcohol that can compete with water[9].

Targeted Synthesis of Levonorgestrel Related Compound O

While primarily known as an impurity, the synthesis of Compound O is necessary for its use as a reference standard in analytical methods to quantify its presence in Levonorgestrel batches. A dedicated, published synthetic route for its preparation is not widely available. However, based on its mechanism of formation, a targeted synthesis can be rationally designed by intentionally promoting the conditions that lead to its formation.

Experimental Protocol: Synthesis of Levonorgestrel Related Compound O

This protocol is a modification of the Levonorgestrel synthesis, optimized for the formation of Compound O.

-

Prepare the dienol ether intermediate of Levonorgestrel as described in section 2.2.

-

Instead of THF, dissolve the crude dienol ether intermediate in methanol.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

-

Stir the reaction mixture at a controlled temperature, for example, 55-60°C, for several hours[9].

-

Monitor the reaction by a suitable analytical technique (e.g., HPLC) to determine the optimal reaction time for maximizing the yield of Compound O relative to Levonorgestrel.

-

Upon completion, neutralize the reaction mixture with a base (e.g., aqueous ammonia).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product using column chromatography to isolate Levonorgestrel Related Compound O from any unreacted starting material and the co-produced Levonorgestrel.

Conclusion

The synthesis of Levonorgestrel is a well-established process that requires careful control of reaction conditions to ensure high purity of the final product. The formation of Levonorgestrel Related Compound O is a prime example of how process parameters, specifically the choice of solvent during hydrolysis, can significantly impact the impurity profile. By understanding the underlying chemical mechanisms, drug development professionals can optimize the synthesis of Levonorgestrel to minimize the formation of this and other impurities. Furthermore, by adapting the reaction conditions, Levonorgestrel Related Compound O can be intentionally synthesized to serve as a vital reference standard for quality control, ultimately contributing to the safety and efficacy of this important contraceptive agent.

References

-

Manasa Life Sciences. Levonorgestrel Condensation Impurity. [Link]

-

Wikipedia. Levonorgestrel. [Link]

- Google Patents. CN101982472B - Synthesis process of levonorgestrel by methoxydienone.

- Google Patents.

-

Patsnap. Synthesis process of levonorgestrel by methoxydienone - Eureka. [Link]

-

ResearchGate. Synthesis of related substances from levonorgestrel. [Link]

-

Patsnap. Synthesis method of levonorgestrel - Eureka. [Link]

- Google Patents. CN101982472A - Synthesis process of levonorgestrel by methoxydienone.

-

National Institutes of Health. Manufacturing and characterization of long-acting levonorgestrel intrauterine systems. [Link]

-

SynZeal. Levonorgestrel Impurities. [Link]

-

Pharmaffiliates. Levonorgestrel-impurities. [Link]

- Google Patents.

-

PubChem. Levonorgestrel. [Link]

-

PubMed. Norethisterone and levonorgestrel esters: a novel synthetic method. [Link]

-

National Institutes of Health. Levonorgestrel - StatPearls - NCBI Bookshelf. [Link]

-

Human Metabolome Database. Showing metabocard for Levonorgestrel (HMDB0014511). [Link]

-

Cleanchem. Levonorgestrel EP Impurity O | CAS No: 155683-60-6. [Link]

-

Patsnap Synapse. The patent landscape of Levonorgestrel. [Link]

- Google Patents.

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. Optimization of Steroid Photochemistry and Its Application in the Synthesis of 5,6‐Dihydro‐Ophiopogonol A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. edepot.wur.nl [edepot.wur.nl]

- 4. redalyc.org [redalyc.org]

- 5. researchgate.net [researchgate.net]

- 6. veeprho.com [veeprho.com]

- 7. mdpi.com [mdpi.com]

- 8. Enantioselective Inverse-Electron Demand Aza-Diels–Alder Reaction: ipso,α-Selectivity of Silyl Dienol Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]

An In-depth Technical Guide to the Spectroscopic Characterization of Levonorgestrel Impurity O

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levonorgestrel, a widely used synthetic progestogen in hormonal contraceptives, undergoes rigorous purity control to ensure its safety and efficacy. This guide provides a comprehensive technical overview of the spectroscopic methods used to characterize Levonorgestrel Impurity O, a known process-related impurity. As a Senior Application Scientist, this document is structured to offer not just data, but a field-proven perspective on the causality behind experimental choices and the logic of structural elucidation. We will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy in the context of identifying and quantifying this specific impurity. While the raw spectroscopic data for this compound is typically provided with the purchase of a reference standard, this guide will present and interpret predicted data based on its known structure, offering a robust framework for researchers.

Introduction to Levonorgestrel and the Imperative of Impurity Profiling

Levonorgestrel is a second-generation progestin that is the active component of numerous contraceptive formulations.[1][2] Its therapeutic efficacy is intrinsically linked to its purity. The manufacturing process and subsequent storage can lead to the formation of related substances, or impurities, which must be identified, quantified, and controlled to meet stringent regulatory standards, such as those set by the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[1]

This compound is identified as 4,5-Dihydro-5α-methoxylevonorgestrel.[3][4][5] Its presence, even in minute amounts, can potentially impact the safety and stability of the final drug product. Therefore, a thorough structural characterization is paramount for the development of validated analytical methods for its control.

Chemical Profile of this compound:

| Parameter | Value | Source(s) |

| Chemical Name | 13-Ethyl-17-hydroxy-5α-methoxy-18,19-dinor-17α-pregn-20-yn-3-one | [3][4][5] |

| Synonym | 4,5-Dihydro-5α-methoxylevonorgestrel | [3][4] |

| CAS Number | 155683-60-6 | [3][6][7] |

| Molecular Formula | C₂₂H₃₂O₃ | [3][6][7] |

| Molecular Weight | 344.49 g/mol | [3][6] |

Analytical Workflow for Impurity Characterization

The structural elucidation of a pharmaceutical impurity is a systematic process. The following diagram illustrates a typical workflow for the characterization of this compound.

Caption: A generalized workflow for the spectroscopic characterization of a pharmaceutical impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

Rationale: Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar steroids like Levonorgestrel and its derivatives, as it dissolves the sample well and has a simple, well-defined solvent signal. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound reference standard.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

-

Referencing: Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.

Predicted ¹H NMR Data and Interpretation

Expected Chemical Shifts (δ) in ppm:

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| C18-H₃ | ~0.90 | t | 3H | -CH₂CH₃ |

| C21-H | ~2.60 | s | 1H | -C≡CH |

| OCH₃ | ~3.35 | s | 3H | -OCH₃ |

| C17-OH | Variable | s | 1H | -OH |

| Other steroidal protons | 1.0 - 2.5 | m | ~24H | Steroidal backbone |

Interpretation:

-

The presence of a triplet around 0.90 ppm is characteristic of the ethyl group at the C13 position.

-

A sharp singlet around 2.60 ppm is indicative of the acetylenic proton at C21.

-

A key feature confirming the structure of Impurity O is the singlet at approximately 3.35 ppm, integrating to three protons, which corresponds to the methoxy group at the C5α position.

-

The absence of vinylic proton signals (typically in the 5.5-6.0 ppm region for Levonorgestrel) confirms the saturation of the A-ring (4,5-dihydro).

Predicted ¹³C NMR Data and Interpretation

Expected Chemical Shifts (δ) in ppm:

| Carbon | Predicted δ (ppm) | Assignment |

| C18 | ~12 | -CH₂C H₃ |

| OCH₃ | ~50 | -OC H₃ |

| C17 | ~80 | C -OH |

| C20 | ~88 | -C ≡CH |

| C21 | ~75 | -C≡C H |

| C3 | ~210 | C =O |

| C5 | ~80 | C -OCH₃ |

Interpretation:

-

The carbonyl carbon (C3) is expected to resonate at a significantly downfield chemical shift, around 210 ppm.

-

The carbons of the ethynyl group (C20 and C21) will appear in the 70-90 ppm range.

-

The carbon bearing the methoxy group (C5) is expected around 80 ppm, a key indicator of the structural modification compared to Levonorgestrel.

-

The signal for the methoxy carbon itself will be around 50 ppm.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: Electrospray Ionization - Mass Spectrometry (ESI-MS)

Rationale: ESI is a soft ionization technique suitable for moderately polar molecules like steroids, often producing a prominent protonated molecular ion [M+H]⁺, which directly gives the molecular weight.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of a mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use positive ion mode for ESI.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 100-500).

-

Data Analysis: Identify the molecular ion and any significant fragment ions.

Predicted Mass Spectrum and Interpretation

Expected Ions:

| m/z | Ion |

| 345.24 | [M+H]⁺ |

| 327.23 | [M+H - H₂O]⁺ |

| 313.21 | [M+H - CH₃OH]⁺ |

Interpretation:

-

The primary observation in the positive ESI mass spectrum would be the protonated molecular ion [M+H]⁺ at an m/z corresponding to the molecular weight of 344.49 plus a proton, i.e., approximately 345.24. This confirms the molecular formula C₂₂H₃₂O₃.

-

Common fragmentation pathways for steroids include the loss of water from the hydroxyl group at C17, leading to a fragment ion at m/z 327.23.

-

A characteristic fragmentation for Impurity O would be the loss of methanol (CH₃OH) from the methoxy group at C5, resulting in a fragment at m/z 313.21.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

Rationale: ATR-FTIR is a rapid and convenient method for obtaining the IR spectrum of a solid sample with minimal sample preparation.

Step-by-Step Methodology:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound reference standard onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present.

Predicted IR Spectrum and Interpretation

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | O-H stretch (hydroxyl) and ≡C-H stretch (alkyne) |

| ~2940 | C-H stretch (aliphatic) |

| ~2100 | C≡C stretch (alkyne) |

| ~1715 | C=O stretch (ketone) |

| ~1100 | C-O stretch (methoxy ether) |

Interpretation:

-

A broad band around 3300 cm⁻¹ would indicate the presence of the hydroxyl group. A sharp peak in the same region would correspond to the acetylenic C-H stretch.

-

The strong absorption band around 1715 cm⁻¹ is characteristic of the saturated ketone (C=O) in the A-ring.

-

The weak but sharp peak around 2100 cm⁻¹ confirms the presence of the carbon-carbon triple bond of the ethynyl group.

-

An absorption band around 1100 cm⁻¹ would be indicative of the C-O stretching of the methoxy group.

Conclusion

The structural elucidation of this compound is a critical step in ensuring the quality and safety of Levonorgestrel-containing pharmaceutical products. This guide has outlined the integrated use of NMR, MS, and IR spectroscopy for this purpose. By combining the detailed structural information from NMR, the molecular weight confirmation from MS, and the functional group identification from IR, a confident and unambiguous structural assignment of 4,5-Dihydro-5α-methoxylevonorgestrel can be achieved. The provided protocols and predicted data serve as a valuable resource for researchers and scientists in the field of pharmaceutical analysis and drug development.

References

-

ChemWhat. (n.d.). Levonorgestrel EP Impurity O CAS#: 155683-60-6. Retrieved from [Link]

-

Acanthus Research. (n.d.). This compound. Retrieved from [Link]

-

Analytica Chemie. (n.d.). Levonorgestrel Imp. O (EP). Retrieved from [Link]

-

Pal, V. K., & Pal, Y. (2020). ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY. Asian Journal of Pharmaceutical and Clinical Research, 13(4), 101-107. Retrieved from [Link]

-

McCoy, C. F., et al. (2021). Models and methods to characterise levonorgestrel release from intradermally administered contraceptives. Scientific Reports, 11(1), 23363. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Levonorgestrel-impurities. Retrieved from [Link]

Sources

- 1. Levonorgestrel EP Impurity O | 155683-60-6 | SynZeal [synzeal.com]

- 2. researchgate.net [researchgate.net]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. veeprho.com [veeprho.com]

- 5. Levonorgestrel Imp. O (EP) - Analytica Chemie [analyticachemie.in]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. This compound - Acanthus Research [acanthusresearch.com]

An In-Depth Technical Guide to the Stability of Levonorgestrel Impurity O

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levonorgestrel, a widely used synthetic progestin, is a cornerstone of hormonal contraception. The purity and stability of this active pharmaceutical ingredient (API) are critical to its safety and efficacy. This technical guide provides a comprehensive examination of Levonorgestrel Impurity O, a known process-related impurity. While specific stability data for this impurity is not extensively available in public literature, this guide synthesizes information on its formation, chemical structure, and the known stability profile of the parent molecule, Levonorgestrel, to provide a robust framework for understanding and evaluating the stability of Impurity O. We will delve into its likely degradation pathways and present a detailed, field-proven protocol for a comprehensive stability study, adhering to international regulatory standards.

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

The control of impurities in active pharmaceutical ingredients and finished drug products is a mandatory requirement by regulatory agencies worldwide. Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance, or interactions with excipients. Even in small amounts, certain impurities can impact the safety and efficacy of a pharmaceutical product. Therefore, a thorough understanding of the impurity profile of a drug substance, including the stability of individual impurities, is paramount.

Levonorgestrel (13β-ethyl-17β-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one) is a potent synthetic progestogen.[1] Its synthesis is a multi-step process that can lead to the formation of several process-related impurities. One such impurity, designated as this compound in the European Pharmacopoeia, requires careful monitoring and control.[1]

Unveiling this compound: Structure and Genesis

A foundational step in assessing the stability of any compound is to understand its chemical identity and origin.

Chemical Structure

This compound is chemically identified as 13-Ethyl-17-hydroxy-5α-methoxy-18, 19-dinor-17α-pregn-20-yn-3-one.[2][3][4][5][6][7][8][9] A key structural feature that differentiates it from the parent Levonorgestrel molecule is the presence of a methoxy group at the 5α position and the saturation of the C4-C5 double bond.[2][3][4][5][6][7][8][9]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 13-Ethyl-17-hydroxy-5α-methoxy-18, 19-dinor-17α-pregn-20-yn-3-one |

| Synonyms | 4, 5-Dihydro-5α-methoxylevonorgestrel |

| CAS Number | 155683-60-6 |

| Molecular Formula | C22H32O3 |

| Molecular Weight | 344.49 g/mol |

Formation Pathway: A Process-Related Impurity

This compound is primarily formed during the synthesis of Levonorgestrel. Specifically, it can arise from the addition of methanol across the C5-C10 double bond during the acidic hydrolysis of a dienol ether intermediate.[1] This reaction is a critical step in the manufacturing process, and its control is essential to minimize the formation of this impurity.[1] The presence of methanol as a solvent or reagent during this acidic step is a direct contributor to the formation of Impurity O.

Caption: Formation of this compound during synthesis.

Postulated Stability Profile and Degradation Pathways of this compound

While direct, published stability studies on isolated this compound are scarce, we can infer its likely stability profile by examining its chemical structure and the known degradation pathways of the parent drug, Levonorgestrel.

Levonorgestrel is known to be susceptible to degradation under acidic, basic, and oxidative conditions, while showing relative stability to thermal and photolytic stress.

Hydrolytic Stability

Given its formation under acidic conditions in the presence of methanol, it is plausible that the 5α-methoxy group in Impurity O could be susceptible to hydrolysis, particularly under more stringent acidic conditions. This could potentially lead to the formation of other degradation products. Under basic conditions, while the parent drug shows degradation, the specific impact on the 5α-methoxy group of Impurity O warrants investigation.

Oxidative Stability

The steroidal backbone of Impurity O, similar to Levonorgestrel, is likely to be susceptible to oxidation. The presence of the electron-donating methoxy group could potentially influence the reactivity of the molecule towards oxidizing agents.

Thermal and Photostability

Levonorgestrel generally exhibits good thermal and photostability. It is reasonable to hypothesize that Impurity O would have a similar stability profile under these conditions. However, this must be confirmed through experimental studies.

Caption: Postulated stability profile of this compound.

A Framework for Stability Assessment: A Comprehensive Protocol

To definitively characterize the stability of this compound, a forced degradation study followed by a formal stability study under ICH recommended conditions is essential.

Forced Degradation (Stress Testing)

The objective of forced degradation is to identify the likely degradation products and establish a stability-indicating analytical method.

Table 2: Proposed Forced Degradation Conditions for this compound

| Stress Condition | Proposed Conditions | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | To assess the stability of the 5α-methoxy group and the steroidal core. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | To evaluate stability in alkaline conditions, a known stressor for Levonorgestrel. |

| Oxidative Degradation | 3% H2O2 at room temperature for 24 hours | To investigate susceptibility to oxidation. |

| Thermal Degradation | Solid state at 105°C for 48 hours | To confirm the hypothesized thermal stability. |

| Photostability | Solid state and in solution, exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B) | To confirm the hypothesized photostability. |

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating and quantifying Impurity O from its potential degradants and the parent drug, Levonorgestrel. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective choice.

Protocol: Development and Validation of a Stability-Indicating HPLC Method

-

Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.

-

Mobile Phase Optimization: A gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol) should be optimized to achieve adequate separation of all peaks.

-

Detector Wavelength: Based on the UV spectrum of Levonorgestrel and its impurities, a suitable wavelength (e.g., 240-254 nm) should be selected.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Caption: Workflow for assessing the stability of this compound.

Formal Stability Study

Once a validated stability-indicating method is in place, a formal stability study should be conducted according to ICH Q1A(R2) guidelines.

Table 3: Recommended Storage Conditions for Formal Stability Study of this compound

| Study | Storage Condition | Minimum Duration | Testing Frequency |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Conclusion and Future Perspectives

Understanding the stability of this compound is a critical aspect of ensuring the quality and safety of Levonorgestrel-containing drug products. While direct stability data for this impurity is limited, a scientifically sound assessment can be made by considering its chemical structure, formation pathway, and the known stability of the parent compound.

This guide provides a comprehensive framework for researchers and drug development professionals to approach the stability evaluation of this compound. The proposed forced degradation studies and the outline for a formal stability program, in conjunction with a validated stability-indicating analytical method, will generate the necessary data to establish a reliable stability profile for this impurity. Such data is invaluable for setting appropriate specifications, defining storage conditions, and ensuring the overall quality of the final drug product. Further research into the specific degradation kinetics of isolated this compound would be a valuable contribution to the field.

References

-

Bhosale, S. D., et al. (2017). Solution stability for known impurities of Ethinylestradiol & Levonorgestrel. ResearchGate. [Link]

-

Vitorino, C., et al. (2022). Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach. Journal of Pharmaceutical and Biomedical Analysis, 225, 115208. [Link]

- Patel, B. R., et al. (2012). An improved process for preparation of levonorgestrel.

-

Jain, P. S., et al. (2014). A RP-HPLC-DAD-APCI/MS compatible stability indicating method for the determination of levonorgestrel in bulk drug and pharmaceutical dosage form. International Journal of Pharmaceutics and Drug Analysis, 2(4), 336-345. [Link]

-

Vitorino, C., et al. (2022). Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach. ResearchGate. [Link]

-

Gherman, C., et al. (2023). Kinetic Investigation of the Oxidative Thermal Decomposition of Levonorgestrel. MDPI. [Link]

-

Reddy, G. S., et al. (2016). Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. International Journal of Advanced Science and Research, 1(9), 33-41. [Link]

-

Zhang, L., et al. (2014). Synthesis of related substances from levonorgestrel. ResearchGate. [Link]

-

Asian Publication Corporation. (2023). AJ C. [Link]

-

Pharmaffiliates. (n.d.). Levonorgestrel-impurities. Retrieved from [Link]

-

Reddy, R., et al. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research and Management, 15(2), 379-406. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 155683-60-6 | Product Name : Levonorgestrel - Impurity O (Freebase) | Chemical Name : 4,5-Dihydro-5α-methoxylevonorgestrel. Retrieved from [Link]

-

Dalton Research Molecules. (n.d.). 4,5-Dihydro-5a-methoxylevonorgestrel | CAS 155683-60-6. Retrieved from [Link]

-

ARTIS STANDARDS. (n.d.). 4,5-Dihydro-5alpha-methoxylevonorgestrel. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Levonorgestrel? Retrieved from [Link]

-

Al-Saffar, Y., et al. (2022). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. International Journal of Legal Medicine, 136(5), 1435-1447. [Link]

-

Amerigo Scientific. (n.d.). 4,5-Dihydro-5α-methoxylevonorgestrel. Retrieved from [Link]

-

Peck, R. (2015). Mechanism of Action of Levonorgestrel. The Linacre Quarterly, 82(1), 18-22. [Link]

-

Peck, R. (2015). Mechanism of Action of Levonorgestrel Emergency Contraception. ResearchGate. [Link]

Sources

- 1. WO2012110947A1 - An improved process for preparation of levonorgestrel - Google Patents [patents.google.com]

- 2. 4,5-Dihydro-5α-methoxylevonorgestrel - Amerigo Scientific [amerigoscientific.com]

- 3. ijpda.org [ijpda.org]

- 4. allsciencejournal.com [allsciencejournal.com]

- 5. researchgate.net [researchgate.net]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

An In-Depth Technical Guide to the In Silico Toxicity Prediction of Levonorgestrel Impurities

Abstract

This guide provides a comprehensive, technically focused framework for the in silico toxicity assessment of impurities associated with Levonorgestrel, a widely used synthetic progestin.[1][2] Rooted in the principles of computational toxicology and aligned with global regulatory expectations, particularly the ICH M7 guideline for mutagenic impurities, this document offers researchers, toxicologists, and drug development professionals a robust methodology.[3][4][5] We will explore the integration of expert rule-based and statistical (Q)SAR models, detail a step-by-step workflow from impurity identification to regulatory reporting, and underscore the criticality of expert review in ensuring the scientific integrity of the assessment.

Introduction: The Imperative for Impurity Assessment

Levonorgestrel: A Cornerstone of Reproductive Health

Levonorgestrel is a second-generation synthetic progestin and a key active pharmaceutical ingredient (API) in numerous contraceptive formulations.[1] Its primary mechanism of action involves preventing ovulation, altering cervical mucus to impede sperm transit, and modifying the uterine lining to prevent implantation.[1] Given its widespread and often long-term use, ensuring the highest standards of safety and purity is paramount. The toxicological profile of Levonorgestrel itself is well-characterized, with studies indicating it is generally non-toxic and not genotoxic in standard assays.[6] However, the focus of modern drug safety extends beyond the API to the potential risks posed by impurities.

Why Impurities Matter: The Nexus of Quality and Safety

Pharmaceutical impurities can originate from various sources, including the synthetic route (starting materials, by-products, intermediates), degradation of the API, or residual solvents.[7][8] Even at trace levels, certain impurities can possess significant toxicological properties, including mutagenicity, which can imply a risk of carcinogenicity.[8] Regulatory bodies worldwide, including the FDA and EMA, mandate stringent control over these impurities.[1]

The Rise of In Silico Toxicology: A Regulatory-Accepted Alternative

Traditionally, assessing the toxicological risk of impurities required extensive and resource-intensive animal testing. In silico (i.e., computer-based) toxicology has emerged as a powerful, scientifically valid alternative for hazard identification.[9][10][11] The International Council for Harmonisation (ICH) M7(R2) guideline, a landmark document, explicitly endorses the use of computational methods for assessing the mutagenic potential of pharmaceutical impurities.[3][4][5][12] This approach aligns with the 3Rs principles (Replacement, Reduction, and Refinement of animal testing) and provides a rapid, efficient means of prioritizing impurities that require further action.[13]

The Methodological Core: A Duality of Predictive Models

Expert Rule-Based Systems (e.g., Derek Nexus)

Expert systems are knowledge-based tools containing a curated set of structural alerts (toxicophores) derived from decades of toxicological research and experimental data.[16][17][18]

-

Causality: These systems operate by identifying substructures within a query molecule that are known to be associated with a specific toxicological endpoint, such as bacterial mutagenicity.[16][17] The prediction is based on established mechanistic knowledge.

-

Self-Validation: The strength of an expert system lies in its transparency. When an alert is triggered, the system provides the underlying data, reasoning, and relevant examples, allowing for a thorough expert review.[15] For example, a prediction from a tool like Derek Nexus is supported by detailed scientific reasoning and references.[14][19]

Statistical-Based (Q)SAR Models (e.g., Sarah Nexus)